An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzene-1,3-diamine sulfate
An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzene-1,3-diamine sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzene-1,3-diamine sulfate, a substituted aromatic amine, is a compound of significant interest in various chemical and pharmaceutical applications. Primarily utilized as a key intermediate in the synthesis of dyes, particularly in the cosmetic industry for hair coloring formulations, its physicochemical properties are critical for process optimization, quality control, and formulation development.[1] This guide provides a comprehensive overview of the known physicochemical characteristics of 4-Nitrobenzene-1,3-diamine sulfate, outlines detailed experimental protocols for their determination, and offers insights into the analytical methodologies required for its characterization.
The salt form, a yellow to yellow-brown crystalline powder, is preferred in many applications due to its increased stability and solubility in aqueous media compared to its free base, 4-nitro-m-phenylenediamine.[1][2] The degree of sulfation can vary, leading to different molecular weights and potentially impacting its physicochemical behavior.[2]
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity.
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Chemical Name: 4-Nitrobenzene-1,3-diamine sulfate
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Synonyms: 4-Nitro-m-phenylenediamine sulfate, p-Nitro-m-phenylenediamine sulfate[1][]
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CAS Number: 200295-57-4[1]
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Molecular Formula: C₆H₉N₃O₆S[4]
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Molecular Weight: 251.22 g/mol (for the 1:1 sulfate salt)[4]
The structure of 4-Nitrobenzene-1,3-diamine sulfate is depicted below, showcasing the aromatic ring substituted with two amine groups, a nitro group, and the associated sulfate counter-ion.
Caption: Chemical structure of 4-Nitrobenzene-1,3-diamine with sulfuric acid.
Core Physicochemical Properties
A summary of the key physicochemical properties of 4-Nitrobenzene-1,3-diamine and its sulfate salt is presented below. It is important to note that while some data for the free base is available, specific experimental values for the sulfate salt are not always reported in the literature. In such cases, typical properties for analogous aromatic amine salts are discussed.
| Property | Value/Information | Source |
| Appearance | Yellow to yellow-brown crystalline powder. | [1][2] |
| Melting Point | The free base (4-nitro-m-phenylenediamine) has a melting point of >156 °C. A definitive melting point for the sulfate salt is not available, though it is expected to be higher and likely exhibit decomposition. | [2] |
| Boiling Point | Decomposes before boiling. | N/A |
| Solubility | Reported as soluble in water and alcohol. The free base is noted as insoluble in water. | [1][5] |
| pKa | The pKa of the conjugate acid of the related isomer, 4-nitro-1,2-phenylenediamine, is 2.61. The pKa of 4-Nitrobenzene-1,3-diamine sulfate is expected to be in a similar range, reflecting the equilibrium of the protonated amine groups. | [6] |
Experimental Protocols for Physicochemical Characterization
To ensure the quality and consistency of 4-Nitrobenzene-1,3-diamine sulfate for research and development, a rigorous characterization using standardized protocols is essential.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is expected.
Protocol:
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A small amount of the finely powdered 4-Nitrobenzene-1,3-diamine sulfate is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.
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Visual observation for any decomposition (e.g., color change, gas evolution) during heating is crucial and should be noted.
Causality: Impurities typically depress and broaden the melting range. A sharp melting point is indicative of high purity.
Solubility Profile
Determining the solubility in various solvents is fundamental for applications in synthesis, formulation, and analytical method development.
Protocol (Isothermal Shake-Flask Method):
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An excess amount of 4-Nitrobenzene-1,3-diamine sulfate is added to a known volume of the solvent (e.g., water, ethanol, methanol, acetone) in a sealed flask.
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The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC.
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The solubility is expressed in units such as g/100 mL or mg/mL.
Causality: The solubility is governed by the intermolecular forces between the solute and the solvent. The sulfate salt form is expected to have higher aqueous solubility than the free base due to the ionic nature of the salt.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 4-Nitrobenzene-1,3-diamine sulfate, the pKa values will correspond to the protonated amine groups.
Protocol (Spectrophotometric Method):
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A series of buffer solutions with known pH values are prepared.
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A constant concentration of 4-Nitrobenzene-1,3-diamine sulfate is added to each buffer solution.
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The UV-Vis absorption spectrum of each solution is recorded.
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The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different absorption is measured.
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The pKa is calculated using the Henderson-Hasselbalch equation by plotting the ratio of the absorbances of the basic and acidic forms against the pH.
Causality: The extent of protonation of the amine groups is pH-dependent, which in turn affects the electronic transitions within the molecule and thus its UV-Vis absorption spectrum.
Spectroscopic and Analytical Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 4-Nitrobenzene-1,3-diamine sulfate.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic amines typically exhibit characteristic absorption bands in the UV-Vis region. The spectrum of an arylamine is influenced by the interaction of the nitrogen lone pair with the aromatic pi-system, often shifting the absorption to longer wavelengths compared to the unsubstituted aromatic ring.[7]
Expected Spectral Features:
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The UV-Vis spectrum of 4-Nitrobenzene-1,3-diamine sulfate in an aqueous or alcoholic solution is expected to show absorption maxima characteristic of a nitro-substituted aromatic amine. The exact position of these maxima will be influenced by the solvent and the protonation state of the amine groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected Spectral Features:
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N-H Stretching: Primary aromatic amines typically show two bands in the region of 3300-3500 cm⁻¹.[7] In the sulfate salt, these bands may be broadened and shifted due to hydrogen bonding and the presence of -NH₃⁺ groups.
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Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
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N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
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S=O Stretching (Sulfate): A strong, broad absorption band is expected in the region of 1050-1200 cm⁻¹ due to the sulfate counter-ion.[8]
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Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectral Features:
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The aromatic protons will appear as a complex multiplet in the downfield region (typically 6.0-8.5 ppm). The electron-withdrawing nitro group will deshield the ortho and para protons.
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The amine protons (-NH₂) will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. In the sulfate salt, these protons will be part of -NH₃⁺ groups and will likely be further downfield and potentially broader.
Expected ¹³C NMR Spectral Features:
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The aromatic carbons will resonate in the region of 100-160 ppm. The carbon attached to the nitro group will be significantly deshielded. The carbons attached to the amine groups will also show characteristic shifts.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the method of choice for determining the purity of 4-Nitrobenzene-1,3-diamine sulfate and for quantifying it in various matrices. A reverse-phase HPLC method is generally suitable for this type of compound.
Proposed HPLC Method:
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Column: A C18 stationary phase column is a good starting point.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.
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Detection: UV detection at a wavelength of maximum absorbance (determined from the UV-Vis spectrum).
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Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: A typical workflow for HPLC purity analysis.
Synthesis and Purification
A common method for the synthesis of 4-Nitrobenzene-1,3-diamine sulfate involves the sulfation of 4-nitro-m-phenylenediamine.[2]
Synthesis Protocol:
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In a reaction vessel, 4-nitro-m-phenylenediamine is dissolved in a suitable solvent such as isopropanol.
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Concentrated sulfuric acid is added dropwise while maintaining the temperature below 50 °C. The pH of the mixture is adjusted to approximately 2.0.[2]
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The reaction mixture is then heated to 70-75 °C for several hours.[2]
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After the reaction is complete, the mixture is cooled to below 30 °C and agitated to promote precipitation.
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The resulting solid is collected by filtration, washed with an appropriate solvent (e.g., isopropanol or water), and dried under vacuum at a temperature below 80 °C to yield the final product.[2]
Purification:
Recrystallization from a suitable solvent system (e.g., water-alcohol mixtures) can be employed to further purify the product. The purity of the final product should be confirmed by HPLC and melting point analysis.
Stability and Storage
The stability of 4-Nitrobenzene-1,3-diamine sulfate is a critical parameter for its handling and formulation.
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Thermal Stability: The compound should be stored in a cool place. Drying should be conducted at temperatures below 80 °C to prevent degradation.[2]
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pH Stability: As an amine salt, the compound's stability and solubility will be pH-dependent. In alkaline conditions, it may convert to the less soluble free base.
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Storage: It should be stored in a tightly sealed container, protected from light and moisture, in an inert atmosphere at room temperature.[9]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 4-Nitrobenzene-1,3-diamine sulfate, a compound of considerable industrial importance. While there are gaps in the publicly available experimental data for the sulfate salt, this guide has offered a framework for its characterization by presenting data for the free base and outlining robust experimental protocols for determining its key physicochemical parameters. The synthesis, purification, and analytical methodologies described herein provide a solid foundation for researchers and scientists working with this compound, ensuring its quality, consistency, and effective application in their respective fields.
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